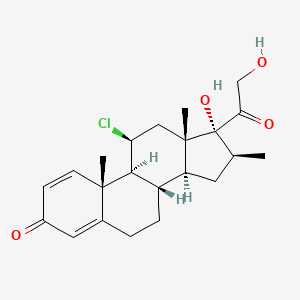
Levomepromazine Sulphone Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Levomepromazine Sulphone Hydrochloride is a derivative of Levomepromazine, which is a phenothiazine neuroleptic drug. Levomepromazine is widely used in palliative care for its strong analgesic, hypnotic, and antiemetic properties . This compound retains these properties and is used in similar therapeutic contexts.
准备方法
The synthesis of Levomepromazine Sulphone Hydrochloride involves several steps, starting from the basic phenothiazine structure. The synthetic route typically includes:
Nitration and Reduction: The phenothiazine core undergoes nitration followed by reduction to introduce amino groups.
Alkylation: The amino groups are then alkylated to form the desired side chains.
Sulphonation: The final step involves the sulphonation of the alkylated phenothiazine to produce this compound.
Industrial production methods often involve optimizing these steps to ensure high yield and purity, using catalysts and controlled reaction conditions.
化学反应分析
Levomepromazine Sulphone Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulphone derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, Levomepromazine.
Substitution: It can undergo substitution reactions, particularly at the sulphone group, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Levomepromazine Sulphone Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of phenothiazine derivatives.
Biology: It is studied for its effects on various biological systems, particularly its interactions with neurotransmitter receptors.
Industry: It is used in the pharmaceutical industry for the development of new therapeutic agents.
作用机制
Levomepromazine Sulphone Hydrochloride exerts its effects by blocking a variety of receptors, including adrenergic receptors, dopamine receptors, histamine receptors, muscarinic acetylcholine receptors, and serotonin receptors . This broad-spectrum receptor blockade is responsible for its analgesic, hypnotic, and antiemetic properties. The molecular targets and pathways involved include the central nervous system pathways that mediate pain, nausea, and agitation.
相似化合物的比较
Levomepromazine Sulphone Hydrochloride is similar to other phenothiazine derivatives such as:
Chlorpromazine: Another phenothiazine with strong antipsychotic properties.
Promethazine: Known for its antihistamine and antiemetic effects.
Prochlorperazine: Used primarily as an antiemetic and antipsychotic.
Compared to these compounds, this compound has a unique combination of strong analgesic, hypnotic, and antiemetic properties, making it particularly valuable in palliative care .
属性
CAS 编号 |
60119-90-6 |
|---|---|
分子式 |
C19H25ClN2O3S |
分子量 |
396.9 g/mol |
IUPAC 名称 |
(2R)-3-(2-methoxy-5,5-dioxophenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C19H24N2O3S.ClH/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)25(22,23)19-10-9-15(24-4)11-17(19)21;/h5-11,14H,12-13H2,1-4H3;1H/t14-;/m1./s1 |
InChI 键 |
IZMIJYJTKVCFMT-PFEQFJNWSA-N |
手性 SMILES |
C[C@@H](CN1C2=CC=CC=C2S(=O)(=O)C3=C1C=C(C=C3)OC)CN(C)C.Cl |
规范 SMILES |
CC(CN1C2=CC=CC=C2S(=O)(=O)C3=C1C=C(C=C3)OC)CN(C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidine]-3-carbonitrile](/img/structure/B13421762.png)
![(2,7-Dimethyl-2,4,6-octatrienylene)bis[triphenylphosphonium Bromide]](/img/structure/B13421763.png)


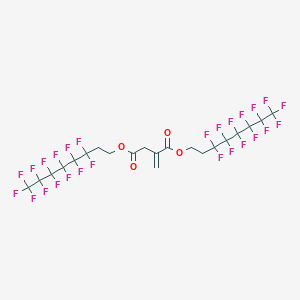

![4-Oxa-1-azabicyclo[4.2.0]octan-8-one, 7-phenyl-, cis-](/img/structure/B13421779.png)
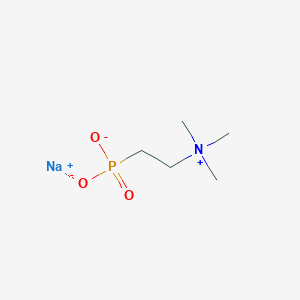
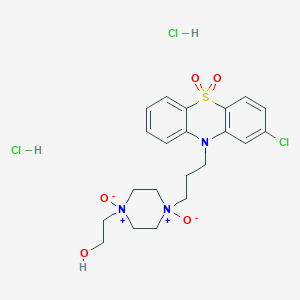
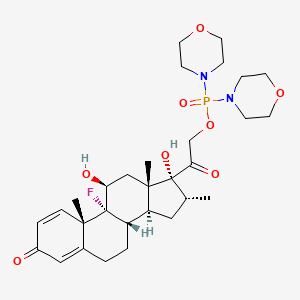


![(5E)-2-amino-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13421819.png)
